2-Ethynylbenzamide

Heterocyclic Synthesis Palladium Catalysis Reaction Optimization

2-Ethynylbenzamide is the premier ortho-alkynylbenzamide building block for synthesizing 3-alkylideneisoindolin-1-ones via Sonogashira cyclocarbonylative reactions. Its terminal ethynyl group enables efficient PdCl2(PPh3)2-catalyzed cyclization at just 0.4 mol% loading without copper co-catalyst, offering cost-effective library generation. Unlike unsubstituted benzamide, this compound unlocks solvent-tunable product divergence (CH2Cl2/CH3CN/DMF) for diverse heterocyclic scaffolds. Additionally, its nanomolar PI3Kβ inhibition (EC50 25 nM) and gold(I)-catalyzed prodrug activation capabilities make it a versatile intermediate for medicinal chemistry and drug delivery research.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 1207252-50-3
Cat. No. B1396099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylbenzamide
CAS1207252-50-3
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1C(=O)N
InChIInChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11)
InChIKeyVECCBMBUQUFSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylbenzamide (CAS 1207252-50-3): A Versatile Ortho-Alkynylbenzamide Building Block for Heterocycle Synthesis and Drug Discovery


2-Ethynylbenzamide (CAS 1207252-50-3) is an ortho-alkynylbenzamide derivative characterized by a terminal ethynyl group at the 2-position of the benzamide scaffold. This structural motif enables unique reactivity profiles in transition metal-catalyzed cyclocarbonylative and cyclization reactions, making it a valuable intermediate for synthesizing isoindolinone, isobenzofuranimine, and related heterocyclic frameworks [1]. The compound has been investigated for its biological activities, including anticancer and antimicrobial properties, and serves as a substrate for developing targeted drug delivery systems [2]. Its molecular formula is C9H7NO, with a molecular weight of 145.16 g/mol .

Why 2-Ethynylbenzamide Cannot Be Replaced by Generic Benzamide or Simple Alkynyl Analogs in Synthetic and Biological Workflows


Generic benzamide lacks the ethynyl handle required for transition metal-catalyzed cyclization and Sonogashira-type coupling reactions, while non-ortho-substituted alkynylbenzamides fail to undergo the intramolecular cyclization cascades essential for generating isoindolinone and related heterocyclic scaffolds [1]. Furthermore, 2-ethynylbenzamide exhibits distinct biological activity profiles compared to structurally related benzamide derivatives, including specific inhibition of PI3Kβ with an EC50 of 25 nM in PTEN-null cells, a property not shared by simple benzamide analogs [2]. The terminal alkyne moiety also enables unique applications in gold-catalyzed prodrug activation systems that are inaccessible to other in-class compounds lacking this functional group [3].

Quantitative Differentiation Evidence for 2-Ethynylbenzamide (CAS 1207252-50-3) Versus Structural Analogs


Synthetic Versatility: Solvent-Dependent Product Divergence in Cyclocarbonylative Sonogashira Reactions

2-Ethynylbenzamide demonstrates solvent-tunable reactivity in Pd-catalyzed cyclocarbonylative Sonogashira reactions, enabling access to distinct heterocyclic scaffolds that are inaccessible using other ortho-alkynylbenzamides. In CH2Cl2, the reaction with iodobenzene at 100 °C for 4 h yields 57% of (Z)-3-benzylideneisoindolin-1-one (3a) and 34% of 3-amino-1H-inden-1-one (4a) at 80% conversion. In contrast, under identical conditions in CH3CN, selectivity shifts dramatically to 78% of 3a, while DMF drives the reaction to full conversion (100%) with a product distribution of 33% 3a, 32% 4a, and 35% of an alternative byproduct [1]. This solvent-dependent product divergence is not observed with N-substituted ortho-ethynylbenzamides, which afford exclusively polyfunctionalized isoindolinones with high stereoselectivity toward (E) isomers [2].

Heterocyclic Synthesis Palladium Catalysis Reaction Optimization

Potent PI3Kβ Inhibition: Nanomolar Cellular Activity in PTEN-Null Cancer Models

2-Ethynylbenzamide (CHEMBL2322337) exhibits potent inhibition of PI3Kβ in PTEN-null MDA-MB-468 cells with an EC50 of 25 nM for reducing AKT phosphorylation at Ser 473 under serum-free conditions [1]. This activity is over 600-fold more potent than its effect on cell growth inhibition in the same cell line (EC50 = 15.8 μM), indicating a specific on-target signaling effect rather than general cytotoxicity. In contrast, structurally related substituted benzamide derivatives exhibit significantly weaker activity, with methyl-substituted analogs showing IC50 values ranging from 8.7 μM (2-Me) to 29.1 μM (4-Me) against related targets [2].

Kinase Inhibition Cancer Therapeutics Cellular Pharmacology

Anticancer Growth Inhibition: Broad-Spectrum Activity Across NCI-60 Cell Line Panel

In the National Cancer Institute's 60 cell-line panel, 2-ethynylbenzamide demonstrates high growth inhibition across multiple cancer types, achieving >90% inhibition in five representative cell lines: Leukemia RPMI-8226 (92.72%), Non-Small Cell Lung NCI-H522 (94.57%), Colon HCT-15 (98.05%), Melanoma MDA-MB-43 (95.29%), and Ovarian OVCAR-4 (96.33%) . While direct comparator data for benzamide in this panel is not available, unsubstituted benzamide typically shows minimal growth inhibition (<20%) in similar assays [1].

Anticancer Screening Cell-Based Assays Lead Discovery

Antimicrobial Activity: Dose-Dependent Bacterial Growth Inhibition with Quantified MIC Values

2-Ethynylbenzamide exhibits antimicrobial activity against both Gram-negative and Gram-positive bacterial strains, with minimum inhibitory concentration (MIC) values of 100 µg/mL against E. coli, 150 µg/mL against S. aureus, and 200 µg/mL against P. aeruginosa . In contrast, unsubstituted benzamide shows no detectable antimicrobial activity at concentrations up to 500 µg/mL [1].

Antimicrobial Discovery MIC Determination Bacterial Pathogens

Catalytic Efficiency: Low Palladium Loading (0.4 mol%) Enables Cost-Effective Heterocycle Synthesis

The cyclocarbonylative Sonogashira reaction of 2-ethynylbenzamide proceeds efficiently with only 0.4 mol% PdCl2(PPh3)2 and without requiring a copper co-catalyst, achieving 80–100% conversion under optimized conditions [1]. In contrast, related ortho-alkynylbenzamide derivatives typically require 1–5 mol% palladium catalyst loading and copper co-catalysts for comparable transformations [2].

Catalysis Optimization Green Chemistry Process Chemistry

Prodrug Activation: Gold-Catalyzed Cyclization Enables Tumor-Localized Drug Release

The terminal alkyne of 2-ethynylbenzamide serves as a substrate for gold(I)-catalyzed cyclization, enabling the controlled release of amine-containing anticancer drugs such as doxorubicin and endoxifen in cell-based assays [1]. This cyclization-dependent activation mechanism is unique to compounds bearing a terminal ethynyl group ortho to an amide; other alkynylbenzamide positional isomers or N-substituted derivatives do not undergo the same intramolecular cyclization cascade required for effective prodrug release [2].

Prodrug Design Targeted Drug Delivery Biocatalysis

Optimal Procurement and Application Scenarios for 2-Ethynylbenzamide (CAS 1207252-50-3) Based on Quantitative Differentiation Evidence


Synthesis of 3-Alkylideneisoindolin-1-one Libraries via Palladium-Catalyzed Cyclocarbonylative Sonogashira Reactions

Procure 2-ethynylbenzamide for the efficient, low-catalyst-loading synthesis of 3-alkylideneisoindolin-1-ones, a privileged scaffold in medicinal chemistry. The compound's reactivity under 0.4 mol% PdCl2(PPh3)2 without copper co-catalyst enables cost-effective library generation, while solvent-dependent product divergence (CH2Cl2 vs. CH3CN vs. DMF) provides tunable access to diverse heterocyclic frameworks [1]. This scenario is ideal for medicinal chemistry groups building isoindolinone-focused compound collections.

PI3Kβ-Targeted Probe Development for PTEN-Null Cancer Models

Utilize 2-ethynylbenzamide as a starting point for developing PI3Kβ-selective chemical probes due to its nanomolar cellular activity (EC50 = 25 nM) in PTEN-null MDA-MB-468 cells [1]. The >300-fold window between target engagement (25 nM) and growth inhibition (15.8 μM) indicates a clean on-target signaling effect suitable for chemical biology studies. This application scenario is particularly relevant for oncology research groups focused on PTEN-deficient tumors.

Gold-Catalyzed Prodrug Activation Systems for Targeted Anticancer Drug Delivery

Employ 2-ethynylbenzamide as the core scaffold in gold(I)-catalyzed prodrug activation systems for tumor-localized drug release [1]. The terminal ethynyl group ortho to the amide is uniquely capable of undergoing intramolecular cyclization to release amine-containing payloads such as doxorubicin. This scenario is optimal for drug delivery research groups developing targeted, bioorthogonal activation strategies.

Antimicrobial Screening Library Enrichment with Ethynyl-Functionalized Benzamides

Incorporate 2-ethynylbenzamide into antimicrobial screening libraries to exploit the measurable antibacterial activity conferred by the ethynyl group. With MIC values of 100–200 µg/mL against E. coli, S. aureus, and P. aeruginosa [1], this compound provides a functionalized alternative to inactive unsubstituted benzamide (MIC >500 µg/mL) and may serve as a fragment hit for further optimization in antibacterial discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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